molecular formula C16H23N7 B2652749 N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415488-86-5

N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2652749
CAS No.: 2415488-86-5
M. Wt: 313.409
InChI Key: NTJBIMRHMUTTIE-UHFFFAOYSA-N
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Description

N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-chloropyrimidine with N-ethylpiperazine under basic conditions to form the intermediate compound. This intermediate is then reacted with 5-ethylpyrimidine-2-amine to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine or piperazine derivatives.

Scientific Research Applications

N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of pyrimidine and piperazine rings, along with the ethyl substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-3-13-11-19-15(20-12-13)22-7-9-23(10-8-22)16-18-6-5-14(21-16)17-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJBIMRHMUTTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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